molecular formula C19H21NO5S B3005992 Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate CAS No. 462099-00-9

Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate

Cat. No.: B3005992
CAS No.: 462099-00-9
M. Wt: 375.44
InChI Key: QTTDJGLCOUANMV-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study focused on the corrosion inhibition effects of thiophene derivatives, including similar compounds, on mild steel in hydrochloric acid solutions. These inhibitors showed high efficiency, which increased with the concentration of inhibitors but decreased with rising temperatures. Their adsorption followed the Langmuir adsorption isotherm, indicating potential applications in protecting metals from corrosion (Yadav, Behera, Sinha, & Yadav, 2014).

Sensing Activities and Magnetic Properties

Research on microporous lanthanide-based metal-organic frameworks (MOFs) incorporating thiophene dicarboxylate ligands has revealed applications in gas adsorption and sensing, as well as magnetic properties. These MOFs exhibited moderate adsorption properties for N2 and CO2 gases and showed sensing properties towards nitrobenzene, acetone, and Cu(2+) ions in various solutions. One specific compound demonstrated a significant magnetocaloric effect, underscoring the potential for these materials in sensors and magnetic applications (Wang et al., 2016).

Photolysis Studies

Investigations into the photolysis of azidobenzo[b]thiophens have contributed to understanding the chemical behavior and potential applications of thiophene derivatives in synthetic chemistry. These studies provide insights into the reactivity of thiophene compounds under light, which could be relevant for developing novel photoreactive materials or in photolysis-based synthetic pathways (Iddon, Suschitzky, & Taylor, 1974).

Anticancer Activity

The anticancer potential of thiophene derivatives has been highlighted through the synthesis of novel heterocycles that showed potent activity against the colon HCT-116 human cancer cell line. This research opens avenues for the use of thiophene-based compounds in cancer treatment, emphasizing the importance of chemical modification and synthesis in discovering new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Electrochromic Properties

A study on the copolymerization of a thiophene derivative with 3,4-ethylenedioxythiophene (EDOT) explored the development of materials with multicolor electrochromic properties. These materials exhibit a variety of colors upon oxidation, suggesting their potential in applications such as camouflage and electrochromic devices or displays (Algi, Öztaş, Tirkeş, Cihaner, & Algi, 2013).

Properties

IUPAC Name

diethyl 3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-9-7-8-11(3)10-13/h7-10H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDJGLCOUANMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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